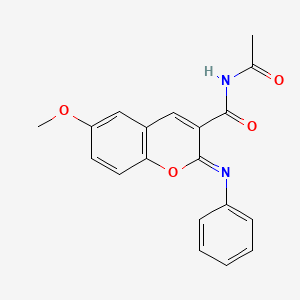
(2Z)-N-acetyl-6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2Z)-N-acetyl-6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C19H16N2O4 and its molecular weight is 336.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(2Z)-N-acetyl-6-methoxy-2-(phenylimino)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chromene ring structure, characterized by a benzene ring fused to a pyran ring. Its molecular formula is C17H16N2O3, with a molecular weight of approximately 300.32 g/mol. The presence of the acetyl and methoxy groups enhances its solubility and biological activity.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanisms underlying these effects include:
- Induction of Apoptosis : The compound has been shown to trigger apoptosis in cancer cells through the activation of intrinsic pathways, leading to mitochondrial dysfunction and increased reactive oxygen species (ROS) production .
- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest at the G2/M phase, effectively halting the proliferation of cancer cells .
- Multidrug Resistance Bypass : Notably, studies suggest that this compound can circumvent multidrug resistance mechanisms commonly found in cancer cells, making it a promising candidate for further drug development .
Mechanistic Insights
The biological activity of this compound has been linked to several key pathways:
- ER Stress Pathway : The compound activates endoplasmic reticulum (ER) stress markers, including p-PERK and CHOP, indicating its role in cellular stress responses that lead to apoptosis .
- Mitochondrial Dysfunction : Increased ROS levels contribute to mitochondrial membrane potential collapse, which is crucial for apoptosis induction .
Case Studies
Several case studies have explored the efficacy of this compound in vivo:
- Xenograft Models : In human xenograft tumor models implanted in zebrafish, the compound demonstrated significant tumor growth inhibition, supporting its potential as an anticancer agent .
- Comparative Studies : Comparative studies with other chromene derivatives revealed that this specific compound exhibited superior cytotoxicity against multidrug-resistant cancer cell lines compared to its analogs .
Data Summary
Eigenschaften
IUPAC Name |
N-acetyl-6-methoxy-2-phenyliminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12(22)20-18(23)16-11-13-10-15(24-2)8-9-17(13)25-19(16)21-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLBJFVEJNLEQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














